molecular formula C18H23NO3 B033373 1-Propyl Etodolac CAS No. 57816-83-8

1-Propyl Etodolac

カタログ番号 B033373
CAS番号: 57816-83-8
分子量: 301.4 g/mol
InChIキー: YJAXAFPOOSEKDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Etodolac and its derivatives, including potentially 1-Propyl Etodolac, often involves complex organic synthesis routes. For instance, the synthesis of etodolac involves the reduction of o-nitroethylbenzene, diazotization, and condensation reactions to obtain key intermediates like 7-ethyltryptophol, which is further processed to yield Etodolac (Chen Ying-qi, 2005). Such methodologies could be adapted for the synthesis of 1-Propyl Etodolac by altering the alkyl chain length in the initial substrates or intermediates.

Molecular Structure Analysis

The molecular structure of Etodolac has been extensively studied, with crystallographic analysis revealing the conformation and absolute configuration of its active enantiomer (L. Humber et al., 1986). These analyses are crucial for understanding the bioactive conformation of NSAIDs like Etodolac and, by extension, derivatives such as 1-Propyl Etodolac.

Chemical Reactions and Properties

Research on Etodolac has uncovered various chemical reactions and properties, including its metabolism and the synthesis of its metabolites. These studies help elucidate the chemical behavior and modification possibilities of Etodolac and its derivatives (L. Humber et al., 1988). Understanding the chemical reactions Etodolac undergoes can provide insights into the reactivity and potential modifications of 1-Propyl Etodolac.

Physical Properties Analysis

The physical properties of NSAIDs like Etodolac are critical for their formulation and therapeutic efficacy. Studies on Etodolac derivatives have investigated aspects such as solubility, crystal structure, and polymorphism, which are essential for drug design and development (S. Vyas et al., 2009). These properties likely vary in 1-Propyl Etodolac and influence its pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of Etodolac, including its reactivity, stability, and interaction with biological molecules, are foundational to its NSAID activity. Research into the biomimetic oxidation of Etodolac highlights its chemical versatility and the potential for creating novel derivatives with improved or altered activities (S. Chauhan et al., 2001). Such studies are instrumental in guiding the development of compounds like 1-Propyl Etodolac.

科学的研究の応用

Treatment of Osteoarthritis, Rheumatoid Arthritis, and Ankylosing Spondylitis

  • Application Summary : Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
  • Methods of Application : It works by blocking the body’s production of natural substances that cause inflammation .
  • Results or Outcomes : The drug has been effective in reducing pain and inflammation associated with these conditions .

Alleviation of Postoperative Pain

  • Application Summary : Etodolac is also used in the alleviation of postoperative pain .
  • Methods of Application : The drug is administered post-surgery to help manage pain and inflammation .
  • Results or Outcomes : Patients have reported reduced pain levels post-surgery when administered Etodolac .

Management of Arthritis

  • Application Summary : Sodium deoxycholate tailored deformable-emulsomes of etodolac have been explored for effective management of arthritis .
  • Results or Outcomes : The outcomes of this application were not available in the search results .

Synthesis of Mutual Prodrugs

  • Application Summary : Mutual prodrugs of etodolac have been synthesized using amino acids as congeners . The purpose of selecting amino acids (cysteine, glutamine, and glutamic acid) is to enhance protein synthesis and have in situ antioxidant action .
  • Methods of Application : Different amino acid methyl esters conjugated etodolac mutual prodrugs were synthesized . The synthesized prodrugs give sustained release of the parent drug moiety and in addition mask the acidic functionality of etodolac .
  • Results or Outcomes : The synthesized prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4). All the synthesized molecules have more analgesic and anti-inflammatory potential than etodolac .

Enhanced Oral Bioavailability

  • Application Summary : A self-emulsifying drug delivery system (SEDDS) has been prepared for oral bioavailability enhancement of etodolac .
  • Methods of Application : An optimized formulation of SEDDS (composed of 20% etodolac, 30% oil Labrafac WL1349, 10% Lauroglycol 90, and 40% Labrasol) was selected for bioavailability assessment .
  • Results or Outcomes : The AUC 0–8 of the etodolac SEDDS formulation was 2.3 times that of the pure drug and 1.4 times that of the suspension form .

Synthesis of Mutual Prodrugs with Amino Acids

  • Application Summary : Mutual prodrugs of etodolac have been synthesized using amino acids as congeners . The purpose of selecting amino acids (cysteine, glutamine, and glutamic acid) is to enhance protein synthesis and have in situ antioxidant action .
  • Methods of Application : Different amino acid methyl esters conjugated etodolac mutual prodrugs were synthesized . The synthesized prodrugs give sustained release of the parent drug moiety and in addition mask the acidic functionality of etodolac .
  • Results or Outcomes : The synthesized prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4). All the synthesized molecules have more analgesic and anti-inflammatory potential than etodolac .

Enhanced Oral Bioavailability

  • Application Summary : A self-emulsifying drug delivery system (SEDDS) has been prepared for oral bioavailability enhancement of etodolac .
  • Methods of Application : An optimized formulation of SEDDS (composed of 20% etodolac, 30% oil Labrafac WL1349, 10% Lauroglycol 90, and 40% Labrasol) was selected for bioavailability assessment .
  • Results or Outcomes : The AUC 0–8 of the etodolac SEDDS formulation was 2.3 times that of the pure drug and 1.4 times that of the suspension form .

Formulation of Emulgels

  • Application Summary : Emulgels containing etodolac have been formulated .
  • Results or Outcomes : The outcomes of this application were not available in the search results .

Safety And Hazards

Etodolac is toxic if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name

2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAXAFPOOSEKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl Etodolac

CAS RN

57816-83-8
Record name 1-Propyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。